2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol
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Overview
Description
2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol can be approached through a multi-step process involving the following key steps:
Formation of the 3-Methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other established methods.
Quinazoline ring formation: This can be synthesized through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the ethanolamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxadiazole ring or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, substituted quinazolines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a ligand for various receptors or enzymes, contributing to the development of new pharmaceuticals.
Medicine
Potential medicinal applications include its use as a drug candidate for treating various diseases, depending on its biological activity and pharmacokinetic properties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]methanol: Similar structure with a methanol group instead of ethanol.
2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]propane: Similar structure with a propane group.
Uniqueness
The uniqueness of 2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-12-20-17(26-23-12)13-6-9-24(10-7-13)18-21-15-5-3-2-4-14(15)16(22-18)19-8-11-25/h2-5,13,25H,6-11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJSAPCFUGEDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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